molecular formula C9H4F3NO3 B3031083 5-Nitro-3-(trifluoromethyl)benzofuran CAS No. 1394319-44-8

5-Nitro-3-(trifluoromethyl)benzofuran

Cat. No.: B3031083
CAS No.: 1394319-44-8
M. Wt: 231.13
InChI Key: PBHAMMPIQGIJKL-UHFFFAOYSA-N
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Description

5-Nitro-3-(trifluoromethyl)benzofuran is a useful research compound. Its molecular formula is C9H4F3NO3 and its molecular weight is 231.13. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

5-Nitro-3-(trifluoromethyl)benzofuran derivatives have been synthesized and characterized for various applications. For instance, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a derivative, has been developed as an electrophilic trifluoromethylating reagent. This compound shows improved reactivity and safety compared to its non-nitrated derivative (Santschi, Sarott, Otth, Kissner, & Togni, 2014).

Heterocyclic Reactivity

The reactivity of nitro-benzofuroxans and -benzofurazans, closely related to this compound, has been studied. These compounds exhibit heterodiene behavior in certain chemical reactions, unveiling a new aspect of their reactivity (Goumont, Sebban, & Terrier, 2002).

Novel Synthetic Pathways

Researchers have explored novel pathways for synthesizing various derivatives of benzofuran, such as dihydrobenzo furo[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones. These compounds have demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013).

Applications in Solar Cells

In the field of renewable energy, derivatives of this compound have been used as organic photosensitizers in dye-sensitized solar cells. These compounds offer promising photophysical properties, such as high fluorescence quantum yields, beneficial for solar energy conversion (Sadeghzadeh, Pordel, & Davoodnia, 2021).

Medicinal Chemistry

There is significant research into the use of benzofuran derivatives in medicinal chemistry. For example, studies have synthesized nitro-substituted benzofurans as potential monoamine oxidase inhibitors, exploring their applications in treating neurodegenerative disorders (Delogu, 2017).

Antibacterial Activity

Some derivatives of this compound have been synthesized and assessed for their antibacterial activity. A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives have shown remarkable inhibition against a wide spectrum of bacteria, highlighting their potential in antimicrobial therapies (Hadj-esfandiari, Navidpour, Shadnia, Amini, Samadi, Faramarzi, & Shafiee, 2007).

Photoreactive Derivatives

Derivatives of this compound have been synthesized with photochromic properties. These compounds exhibit significant changes in their properties upon exposure to light, making them suitable for various photochemical applications (Yamaguchi, Takami, & Irie, 2008).

Future Directions

Benzofuran compounds, including 5-Nitro-3-(trifluoromethyl)benzofuran, have attracted attention due to their biological activities and potential applications in many aspects . Future research may focus on further exploring these properties and developing new synthesis methods.

Properties

IUPAC Name

5-nitro-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)7-4-16-8-2-1-5(13(14)15)3-6(7)8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHAMMPIQGIJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276979
Record name Benzofuran, 5-nitro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-44-8
Record name Benzofuran, 5-nitro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 5-nitro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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